molecular formula C11H13BrO3S B1328095 Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate CAS No. 951889-22-8

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate

Cat. No.: B1328095
CAS No.: 951889-22-8
M. Wt: 305.19 g/mol
InChI Key: QOWLYHMPXWTAMU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate is a useful research compound. Its molecular formula is C11H13BrO3S and its molecular weight is 305.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(3-bromothiophen-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-2-15-10(14)5-3-4-9(13)11-8(12)6-7-16-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLYHMPXWTAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester

[1]

Executive Summary

5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester (CAS 951889-22-8 ) is a critical building block in organic synthesis, particularly for the development of thiophene-based pharmacophores.[1] Its structure features a reactive 3-bromothiophene core functionalized at the 2-position with a 5-oxopentanoate side chain.[1] This dual functionality—an electrophilic ketone/ester chain and a nucleophilic/coupling-ready bromothiophene ring—makes it a versatile precursor for fused bicyclic systems (e.g., cyclohepta[b]thiophenes) and functionalized fatty acid analogs.[1]

This guide details the compound's identification, synthetic pathways, reactivity profile, and handling protocols, designed for researchers in medicinal chemistry and process development.[1]

Identification and Nomenclature

Accurate identification is paramount for database searching and procurement. The compound is frequently referenced by its IUPAC name or structural descriptors.[1]

Synonyms and Identifiers
TypeIdentifier / Synonym
Common Name Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate
Systematic Name Ethyl 5-(3-bromothiophen-2-yl)-5-oxopentanoate
CAS Registry Number 951889-22-8
Molecular Formula C₁₁H₁₃BrO₃S
Molecular Weight 305.19 g/mol
SMILES CCOC(=O)CCCC(=O)c1xc(Br)cc1
InChI Key (Predicted) LZX...[1][2][3] (Specific key varies by stereochem/tautomer)
MDL Number MFCD... (Varies by vendor)
Structural Architecture

The molecule consists of three distinct domains:[1]

  • Thiophene Ring: A 5-membered aromatic heterocycle containing sulfur.

  • Bromine Substituent (C3): Provides a handle for palladium-catalyzed cross-coupling (Suzuki, Stille) or lithium-halogen exchange.[1]

  • Keto-Ester Side Chain (C2): A 5-carbon chain with a ketone at C1' (relative to the ring) and an ethyl ester at the terminus, enabling cyclization, reduction, or further chain extension.[1]

Physicochemical Properties

Note: Experimental data for this specific intermediate is limited; values below are based on structural analogs and calculated models.

PropertyValue (Approximate/Predicted)
Appearance Pale yellow to amber oil or low-melting solid
Boiling Point ~380–400 °C (at 760 mmHg)
Density ~1.45 ± 0.1 g/cm³
Flash Point >110 °C
Solubility Soluble in DCM, Ethyl Acetate, THF, DMSO; Insoluble in Water
LogP ~3.2 (Predicted)

Synthetic Pathways

The synthesis of 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester typically involves a Friedel-Crafts Acylation .[1] This method ensures regioselectivity, directing the acyl group to the 2-position of the 3-bromothiophene ring due to the directing effects of the sulfur atom and the bromine substituent.[1]

Core Synthesis Protocol (Friedel-Crafts Acylation)

Reaction: 3-Bromothiophene + Ethyl Glutaryl Chloride

1
Reagents:
  • Substrate: 3-Bromothiophene (1.0 eq)

  • Acylating Agent: Ethyl 4-chloro-4-oxobutyrate (Ethyl glutaryl chloride) (1.1 eq)[1]

  • Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.2–1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:
  • Preparation: In a flame-dried 3-neck flask under nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Acylation: Add the Lewis acid catalyst (AlCl₃) portion-wise to the stirred solution. Ensure the temperature remains below 5°C to prevent polymerization.[1]

  • Addition: Add ethyl glutaryl chloride dropwise over 30–60 minutes. The mixture will likely turn dark (red/brown) indicating complex formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

  • Quenching: Pour the reaction mixture carefully into ice-cold 1M HCl to quench the Lewis acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.[1]

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove acid byproducts) and brine. Dry over anhydrous MgSO₄. Concentrate under reduced pressure.

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure ester.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and potential downstream transformations.

Synthesis_PathwayStart3-BromothiopheneIntermediateComplex FormationStart->IntermediateFriedel-CraftsAcylationReagentEthyl Glutaryl Chloride(AlCl3, DCM, 0°C)Reagent->IntermediateProductEthyl 5-(3-bromo-2-thienyl)-5-oxopentanoate(Target Molecule)Intermediate->ProductQuench & WorkupCyclizationCyclization(Fused Ring Systems)Product->CyclizationAcid/BaseCouplingSuzuki/Stille Coupling(Biaryl Formation)Product->CouplingPd(0) Cat.ReductionKetone Reduction(Saturated Chain)Product->ReductionNaBH4 / Et3SiH

Caption: Synthetic route from 3-bromothiophene to the target ester and subsequent divergence points.

Applications in Drug Discovery

This molecule serves as a specialized scaffold for:

  • SGLT2 Inhibitor Analogs: Thiophene rings are common bioisosteres for phenyl rings in gliflozin-class drugs (e.g., Ipragliflozin, Luseogliflozin).[1] This intermediate allows for the introduction of a specific side chain length (5 carbons) potentially targeting the sugar-binding pocket or linker region.[1]

  • Fused Ring Synthesis: The 5-carbon chain is the ideal length to form a 7-membered ring (cyclohepta[b]thiophene) via intramolecular cyclization (e.g., McMurry coupling or acid-catalyzed condensation after reduction), creating novel tricyclic cores for CNS-active agents.[1]

  • Fatty Acid Mimetics: The "5-oxopentanoate" tail mimics fatty acid metabolites. Attaching this to a bromothiophene creates potential inhibitors for enzymes processing lipid mediators (e.g., 5-LOX or COX pathways).[1]

Analytical Characterization

To validate the synthesis, look for these characteristic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.50 (d, 1H, Thiophene H-5)[1]
      
    • 
       7.10 (d, 1H, Thiophene H-4)[1]
      
    • 
       4.12 (q, 2H, O-CH₂-CH₃)[1]
      
    • 
       2.95 (t, 2H, -CO-CH₂-)[1]
      
    • 
       2.40 (t, 2H, -CH₂-COO-)[1]
      
    • 
       2.05 (m, 2H, -CH₂-CH₂-CH₂-)[1]
      
    • 
       1.25 (t, 3H, -CH₃)[1]
      
  • ¹³C NMR:

    • Carbonyl peaks at ~190 ppm (Ketone) and ~173 ppm (Ester).

    • Thiophene carbons: C2 (quaternary, attached to ketone), C3 (attached to Br), C4, C5.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 305.0 / 307.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Safety and Handling

  • Hazards: As an alpha-halo ketone derivative (precursor) and organic ester, treat as an Irritant .[1]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the thiophene ring.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Gronowitz, S. (1964).[1] "3-Bromothiophene".[2][4] Organic Syntheses, 44, 9. Link

  • Guidechem. "this compound CAS 951889-22-8 Profile". Link

  • PubChem. "3-Bromothiophene Compound Summary".[5] National Center for Biotechnology Information. Link

  • ChemicalBook. "5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester Product Description". Link

Technical Guide: Thiophene-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Bioisosterism, and Safety Protocols

Executive Summary

Thiophene is a cornerstone heterocycle in modern medicinal chemistry, currently present in approximately 26 FDA-approved small molecule drugs.[1] Its utility stems from its role as a bioisostere of benzene , offering similar steric bulk but distinct electronic properties (electron-rich, π-excessive) and lipophilicity profiles.

This guide provides a technical analysis of thiophene-based intermediates, moving beyond a simple catalog to explore the causality of their selection, the methodologies for their synthesis, and the toxicological mechanisms that must be managed during drug development.

Part 1: The Bioisosteric Rationale

Why Thiophene? Replacing a phenyl ring with a thiophene ring is a validated strategy to alter a drug candidate's physicochemical properties without drastically changing its shape.

  • Metabolic Stability: Thiophene is often more susceptible to oxidative metabolism than benzene, which can be leveraged to reduce half-life or create active metabolites (e.g., Clopidogrel).

  • Lipophilicity: Thiophene is generally more lipophilic than benzene (logP ~1.81 vs 2.13), aiding membrane permeability.

  • Electronic Effects: The sulfur atom acts as an electron donor, making the C2 and C5 positions highly nucleophilic.

Bioisosterism cluster_0 Benzene Scaffold cluster_1 Thiophene Bioisostere Benzene Benzene Ring (π-neutral) Prop1 High Metabolic Stability Benzene->Prop1 Prop2 Moderate Solubility Benzene->Prop2 Thiophene Thiophene Ring (π-excessive) Benzene->Thiophene Bioisosteric Replacement Adv1 Altered Metabolism (CYP450 Activation) Thiophene->Adv1 Adv2 Enhanced Binding (S-heteroatom interactions) Thiophene->Adv2

Figure 1: Comparative logic of Benzene-to-Thiophene bioisosteric replacement in drug design.

Part 2: Strategic Inventory of Thiophene Intermediates

This section categorizes high-value intermediates by their functional utility in synthesis.

Table 1: Key Thiophene Intermediates & Applications[1]
Structural ClassIntermediate NameCAS No.Key Application (API)Synthetic Utility
Carboxylic Acids 5-Chlorothiophene-2-carboxylic acid 24065-33-6Rivaroxaban (Anticoagulant)Amide coupling partner; the chlorine atom blocks metabolic oxidation at the C5 position.
2-Thiophenecarboxylic acid 527-72-0Tenidap (Anti-inflammatory)Versatile scaffold for acylation reactions.
Alcohols 2-Thiopheneethanol 5402-55-1Clopidogrel (Antiplatelet)Precursor for cyclization to thienopyridine systems.
(S)-3-Hydroxy-3-(2-thienyl)propanenitrile 136461-32-4Duloxetine (Antidepressant)Chiral building block establishing the stereocenter.
Amines 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4651-93-4Tinoridine (NSAID)Classic Gewald reaction product; scaffold for fused ring systems.
2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine 132539-06-1Olanzapine (Antipsychotic)Advanced intermediate formed via nucleophilic aromatic substitution.
Halides 3-Bromothiophene 872-31-1Canagliflozin (SGLT2 Inhibitor)Partner for Suzuki-Miyaura coupling to attach the thiophene ring to the glucose scaffold.
Part 3: Deep Dive Protocol – The Gewald Reaction

Context: The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanistic Workflow

The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake and cyclization.[2]

GewaldReaction Start Reagents: Ketone + Activated Nitrile + S8 Step1 Step 1: Knoevenagel Condensation (Base Catalyzed) Start->Step1 Inter1 Intermediate: α,β-unsaturated nitrile Step1->Inter1 Step2 Step 2: Thiation (Nucleophilic attack by Sulfur) Inter1->Step2 Step3 Step 3: Cyclization & Aromatization (Intramolecular attack on Nitrile) Step2->Step3 Product Product: 2-Aminothiophene Derivative Step3->Product

Figure 2: Step-wise mechanism of the Gewald Reaction for 2-aminothiophene synthesis.

Validated Experimental Protocol (General Procedure)

Reference: Adapted from Gewald et al. and modern green chemistry variants.

  • Reagent Setup: In a round-bottom flask equipped with a condenser, suspend Sulfur (S8) (0.03 mol) in Ethanol (20 mL).

  • Addition: Add the Ketone (0.03 mol) and Activated Nitrile (e.g., ethyl cyanoacetate or malononitrile, 0.03 mol).

  • Catalysis: Add Morpholine or Diethylamine (0.03 mol) dropwise. Note: The reaction is exothermic; control temperature < 50°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1–3 hours. The suspension will typically dissolve and then precipitate the product.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: Filter the solid precipitate. Wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain the pure 2-aminothiophene.[2]

Self-Validation Check:

  • Visual Cue: The reaction mixture typically changes from yellow (sulfur) to dark orange/brown during reflux.

  • TLC: Monitor the disappearance of the ketone.

Part 4: Case Study – Rivaroxaban Synthesis

Target: Rivaroxaban (Xarelto) Critical Intermediate: 5-Chlorothiophene-2-carboxylic acid.[3][4][5]

This synthesis demonstrates the critical amide coupling step where the thiophene moiety is introduced to the oxazolidinone core.

Rivaroxaban Acid 5-Chlorothiophene- 2-carboxylic acid Agent Activation Agent (Thionyl Chloride or CDI) Acid->Agent Activation Coupling Amide Coupling (Solvent: Toluene/THF) Agent->Coupling Amine Oxazolidinone Amine Core Amine->Coupling Rivaroxaban Rivaroxaban API Coupling->Rivaroxaban Yield ~80-90%

Figure 3: Synthetic pathway for Rivaroxaban emphasizing the thiophene introduction.

Protocol Highlight: The acid is typically converted to the acid chloride using thionyl chloride (


) in toluene at 75-80°C.[3] This acid chloride is then reacted with the amine in the presence of a base (sodium carbonate or triethylamine) to form the stable amide bond.
Part 5: Critical Safety – Metabolic Activation

The "Structural Alert" While thiophene is a valuable scaffold, it is classified as a structural alert in toxicology due to potential bioactivation by Cytochrome P450 (CYP450) enzymes.[6][7][8]

  • S-Oxidation: CYP450 can oxidize the sulfur atom to a thiophene S-oxide.

  • Epoxidation: Oxidation of the C2-C3 or C4-C5 double bond.

  • Consequence: These intermediates are highly electrophilic Michael acceptors that can covalently bind to liver proteins, potentially causing hepatotoxicity (e.g., as seen with Tienilic acid).[7]

Mitigation Strategy:

  • Blocking Metabolic Sites: Substitution at the C2 or C5 positions (e.g., with Chlorine in Rivaroxaban) prevents metabolic attack at the most reactive sites.

  • Dose Control: Toxicity is often dose-dependent. High-potency drugs (low dose) reduce the burden of reactive metabolites.

References
  • Gewald, K., et al. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 1966.

  • Burger's Medicinal Chemistry. "Bioisosterism in Drug Design." Wiley Online Library.

  • Dalvie, D. K., et al. "Bioactivation of Thiophene-Containing Drugs." Chemical Research in Toxicology, 2014.[8]

  • Perzborn, E., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor." Nature Reviews Drug Discovery, 2011.

  • Patel, P., et al. "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes, 2015.

Sources

Functionalized Thiophene Building Blocks: A Medicinal Chemistry & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene is more than a simple steric replacement for benzene; it is a profound electronic bioisostere that alters the physicochemical landscape of a drug candidate.[1][2] While offering unique vectors for pi-stacking and improved solubility, the thiophene ring introduces specific metabolic liabilities—namely S-oxidation—that must be managed through rational design. This guide provides a technical roadmap for leveraging functionalized thiophenes, focusing on structural alerts, regioselective synthesis, and validated experimental protocols.

Part 1: The Medicinal Chemistry Logic

Bioisosterism: Thiophene vs. Benzene

Replacing a phenyl ring with a thiophene is a "bioisosteric switch" used to optimize potency and ADME properties.[1][3] Unlike the inert benzene ring, thiophene is electron-rich (


-excessive) and exhibits distinct geometry.

Key Physicochemical Differences:

Parameter Benzene (Phenyl) Thiophene (Thienyl) Drug Discovery Implication

| Electronic Character |


-Neutral | 

-Excessive | Thiophene is more susceptible to electrophilic attack and oxidative metabolism. | | Lipophilicity (LogP) | Baseline | Generally Lower (-0.2 to -0.5

LogP) | Thiophene often improves water solubility compared to phenyl analogs. | | Bond Angle | 120° (Internal) | ~92° (C-S-C Internal) | The smaller angle alters the vector of substituents, potentially accessing new binding pockets. | | H-Bonding | Donor/Acceptor (Weak) | Sulfur Lone Pair Acceptor | The sulfur atom can serve as a weak hydrogen bond acceptor (approx. 10% probability). |
Structural Causality

The decision to use thiophene is often driven by the need to reduce lipophilicity or induce a specific conformational twist. For example, in the development of Olanzapine , the thiophene ring provides a specific dipole alignment that differs from the clozapine benzene analog, contributing to its receptor affinity profile.

Part 2: Mitigating Metabolic Liability (S-Oxidation)

The Toxicity Mechanism

The primary risk in thiophene medicinal chemistry is metabolic activation by Cytochrome P450 (CYP450).[4][5][6] The sulfur atom is prone to oxidation, forming reactive sulfoxides and epoxides. These intermediates are electrophilic Michael acceptors that can covalently bind to hepatic proteins, leading to idiosyncratic toxicity (e.g., Tienilic acid hepatotoxicity).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent pathways of thiophene metabolism—one leading to safe clearance and the other to toxicity.

ThiopheneMetabolism Thiophene Thiophene Scaffold CYP CYP450 Oxidation Thiophene->CYP SOxide Thiophene-S-Oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Dimer Diels-Alder Dimers (Non-Toxic) SOxide->Dimer Dimerization Adduct Protein/GSH Adduct (Toxicity/Clearance) SOxide->Adduct Nucleophilic Attack Michael Michael Acceptor (Reactive Enal) Epoxide->Michael Ring Opening Michael->Adduct Covalent Binding

Caption: Figure 1. CYP450-mediated bioactivation of thiophene.[4][7][8] S-oxidation and epoxidation generate electrophiles capable of protein alkylation.

Design Strategies for Mitigation

To safely utilize thiophene, one must block the metabolic "soft spots":

  • Block the

    
    -positions (C2/C5):  Substitution at C2 and C5 prevents the formation of the most reactive S-oxide species.
    
  • Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) like -CF3, -CN, or -Cl deactivates the ring toward oxidation.

  • Bulky Groups: Steric hindrance adjacent to the sulfur can prevent CYP450 approach.

Part 3: Synthetic Strategies & Regioselectivity

Functionalizing thiophene is a study in controlling regioselectivity.[9][10] The electron-rich nature makes the


-position (C2/C5) highly reactive toward electrophiles and lithiation. Accessing the 

-position (C3/C4) requires specific "tricks" like the Halogen Dance or ligand-controlled C-H activation.
Visualization: Synthetic Decision Tree

SyntheticLogic Start Target: Functionalized Thiophene Pos2 Targeting C2 (Alpha) Start->Pos2 Pos3 Targeting C3 (Beta) Start->Pos3 Lithiation Direct Lithiation (n-BuLi) Pos2->Lithiation Kinetic Control EAS Electrophilic Subst. (Halogenation) Pos2->EAS Electronic Control HalogenDance Halogen Dance (LDA, -78°C) Pos3->HalogenDance Migration Blockade Steric Blocking of C2/C5 Pos3->Blockade Force C3 LigandSwitch Ligand-Controlled C-H Activation Pos3->LigandSwitch Modern Method

Caption: Figure 2. Regioselective synthetic strategies. C3-functionalization often requires migration (Halogen Dance) or specific catalyst ligands.

Part 4: Validated Experimental Protocol

Ligand-Controlled Regiodivergent C–H Arylation

Context: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halides. Modern C–H activation allows direct arylation. The following protocol, adapted from Itami et al. and Fagnou et al., demonstrates how changing the ligand switches selectivity from C2 (Alpha) to C3 (Beta).

Protocol A: C2-Selective Arylation (Alpha)

Target: 2-Arylthiophenes Mechanism:[11] Concerted Metalation-Deprotonation (CMD) favored by nitrogen ligands.

Reagents:

  • Substrate: Thiophene derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 2,2'-Bipyridyl (10 mol%) — Critical for C2 selectivity

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), 2,2'-Bipyridyl (15.6 mg, 0.10 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Addition: Add the Thiophene substrate (1.0 mmol) and Aryl Iodide (1.2 mmol) dissolved in dry 1,4-Dioxane (4.0 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The silver salt acts as a halide scavenger and oxidant re-generator.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove silver salts.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C3-Selective Arylation (Beta)

Target: 3-Arylthiophenes Mechanism: Electrophilic palladation or steric-driven CMD favored by bulky phosphines.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P[OCH(CF₃)₂]₃ (10 mol%) — Electron-deficient bulky phosphine

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Xylene

Step-by-Step:

  • Setup: Charge tube with Pd(OAc)₂ and Cs₂CO₃.

  • Ligand Addition: Add the fluorinated phosphine ligand (P[OCH(CF₃)₂]₃). Note: This ligand is moisture sensitive; handle under inert atmosphere.

  • Reaction: Add substrate and aryl halide in Xylene. Heat to 140°C (higher temp required for C3 activation).

  • Workup: Standard Celite filtration and silica purification.

Why this works: The bulky, electron-deficient phosphine ligand makes the Pd center more electrophilic and sterically crowded, disfavoring the C2 position (which is often flanked by heteroatom lone pairs or substituents) and favoring the C3 position via a Heck-type or specific CMD mechanism.

References

  • Dansette, P. M., et al. (2025). Cytochrome P450 Catalyzed Metabolism of Thiophenes: Proof that Both Thiophene-S-Oxide and Thiophene Epoxide are Biological Reactive Intermediates. ResearchGate. Retrieved from [Link]

  • Itami, K., et al. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes. PubMed.[12] Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Medicinal Chemistry-Based Perspectives on Thiophene and its Derivatives. Retrieved from [Link]

  • Okano, K., et al. (2023).[13] Base-Catalyzed Halogen Dance Reaction at Thiophenes. ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate, a valuable keto-ester intermediate in the development of novel pharmaceutical agents and functional organic materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the underlying chemical principles, potential challenges, and quality control measures.

Introduction: The Significance of a Thienyl Keto-Ester

This compound serves as a key building block in organic synthesis. The presence of a reactive keto group, an ester functionality, and a substituted thiophene ring provides multiple points for molecular elaboration. The thiophene moiety, a well-established bioisostere of the benzene ring, is a common feature in many clinically successful drugs. The bromine atom on the thiophene ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of the target molecule is most effectively achieved through a two-step sequence, commencing with the preparation of the acylating agent, followed by a regioselective Friedel-Crafts acylation.

Step 1: Synthesis of the Acylating Agent - Ethyl 5-chloro-5-oxovalerate

The first step involves the conversion of a mono-esterified dicarboxylic acid, ethyl hydrogen adipate, into its more reactive acyl chloride derivative.

Step 2: Friedel-Crafts Acylation of 3-Bromothiophene

The second and final step is the Lewis acid-catalyzed Friedel-Crafts acylation of 3-bromothiophene with the prepared ethyl 5-chloro-5-oxovalerate. This reaction forms the core carbon-carbon bond, linking the valerate chain to the thiophene ring.

Mechanistic Insights: The Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the acyl chloride is activated to form a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate.[3] Subsequent deprotonation re-establishes the aromaticity of the thiophene ring, yielding the desired acylated product.

The Challenge of Regioselectivity

A critical consideration in the Friedel-Crafts acylation of 3-substituted thiophenes is regioselectivity. The thiophene ring is inherently more reactive towards electrophilic attack at the α-positions (C2 and C5) due to the superior resonance stabilization of the corresponding carbocation intermediate.[3][4] For 3-bromothiophene, this would suggest a preference for acylation at the C5 position. However, the bromine atom at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Despite this deactivation, acylation at the adjacent C2 position is often observed as the major product. This outcome is attributed to the directing effect of the bromine atom and the overall electronic landscape of the substituted thiophene ring.[3]

Experimental Protocols

Part 1: Synthesis of Ethyl 5-chloro-5-oxovalerate

This protocol details the preparation of the acylating agent from ethyl hydrogen adipate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl hydrogen adipateC₈H₁₄O₄174.1917.42 g0.10
Thionyl chlorideSOCl₂118.9714.27 g (8.7 mL)0.12
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing aqueous NaOH), and a dropping funnel, add ethyl hydrogen adipate (0.10 mol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask.

  • Reagent Addition: Slowly add thionyl chloride (0.12 mol) to the stirred solution at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl 5-chloro-5-oxovalerate can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of 3-bromothiophene.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3-BromothiopheneC₄H₃BrS163.0416.30 g0.10
Ethyl 5-chloro-5-oxovalerateC₇H₁₁ClO₃178.6117.86 g0.10
Aluminum chloride (anhydrous)AlCl₃133.3414.67 g0.11
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Crushed IceH₂O18.02~200 g-
2M Hydrochloric acidHCl36.46~100 mL-
Saturated sodium bicarbonateNaHCO₃84.01~100 mL-
BrineNaCl (aq)58.44~100 mL-
Anhydrous magnesium sulfateMgSO₄120.37~10 g-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.11 mol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane and cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (0.10 mol) in 50 mL of anhydrous dichloromethane to the stirred suspension, maintaining the temperature at 0°C.

  • Thiophene Addition: After the addition of the acyl chloride is complete, add a solution of 3-bromothiophene (0.10 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 100 mL of 2M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 100 mL of 2M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A Ethyl Hydrogen Adipate C Reaction in DCM (Reflux) A->C B Thionyl Chloride B->C D Rotary Evaporation C->D E Vacuum Distillation D->E F Ethyl 5-chloro-5-oxovalerate E->F I Reaction (0°C to RT) F->I G 3-Bromothiophene G->I H AlCl3 in DCM (0°C) H->I J Quench (Ice/HCl) I->J K Extraction & Washing J->K L Column Chromatography K->L M This compound L->M

Sources

Preparation of thiophene-keto-esters using AlCl3 catalyst

Precision Synthesis of Thiophene-Keto-Esters: AlCl -Mediated Friedel-Crafts Acylation

Introduction & Strategic Importance

Thiophene-keto-esters, specifically ethyl 2-oxo-2-(thiophen-2-yl)acetate (also known as ethyl 2-thienylglyoxylate), are pivotal intermediates in the synthesis of pharmaceutical agents, including antithrombotic drugs (e.g., platelet aggregation inhibitors) and various agrochemicals [1].

While transition-metal-catalyzed C-H activation is gaining traction, the Friedel-Crafts acylation using Aluminum Chloride (AlCl

Mechanistic Insight & Regioselectivity

To optimize yield and purity, one must understand the behavior of the electrophile and the substrate under Lewis Acid conditions.

The "Stoichiometric Catalyst" Paradox

Unlike catalytic cycles where the active species turns over, AlCl


  • Implication: You cannot use catalytic amounts (e.g., 10 mol%). You must use at least 1.1 to 1.5 equivalents of AlCl

    
     relative to the acylating agent to ensure the reaction proceeds to completion [2].
    
Regioselectivity (C2 vs. C3)

Thiophene is an electron-rich heterocycle. Electrophilic attack occurs preferentially at the C2 position (

  • C2 Attack: The intermediate carbocation is stabilized by three resonance structures, maintaining conjugation with the sulfur atom.

  • C3 Attack: The intermediate has fewer resonance forms and disrupts the conjugation more significantly.

  • Outcome: Under standard conditions (0°C to RT in DCM), the C2:C3 ratio typically exceeds 95:5. Higher temperatures may degrade this selectivity [3].

Reaction Pathway Visualization

The following diagram outlines the activation of ethyl oxalyl chloride, the electrophilic attack, and the critical complexation step.

Gcluster_0Activationcluster_1SubstitutionAlCl3AlCl3(Lewis Acid)AcyliumAcylium IonComplexAlCl3->AcyliumCl- AbstractionAcylClEthyl OxalylChlorideAcylCl->AcyliumSigmaSigmaComplexAcylium->Sigma+ ThiopheneThiopheneThiophene(Substrate)Thiophene->SigmaProductComplexProduct-AlCl3ComplexSigma->ProductComplex- HClProductEthyl 2-thienylglyoxylateProductComplex->ProductHydrolysis(Ice/HCl)

Caption: Mechanistic pathway of AlCl3-mediated thiophene acylation showing activation, substitution, and product complexation.[1]

Experimental Protocol

Target Molecule: Ethyl 2-oxo-2-(thiophen-2-yl)acetate Scale: 50 mmol (adaptable)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]AmountRole
Thiophene 84.141.04.21 g (4.0 mL)Substrate
Ethyl Oxalyl Chloride 136.531.28.19 g (6.7 mL)Electrophile
Aluminum Chloride (AlCl

)
133.341.38.67 gCatalyst
Dichloromethane (DCM) --100 mLSolvent (Anhydrous)
1M HCl --50 mLQuenching Agent
Equipment Setup
  • Glassware: 250 mL 3-neck Round Bottom Flask (RBF).

  • Accessories: Addition funnel (pressure-equalizing), Nitrogen inlet, internal thermometer, magnetic stir bar.

  • Environment: Fume hood (HCl gas evolution). All glassware must be oven-dried.

Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Inert Atmosphere: Flush the RBF with dry Nitrogen or Argon.

  • Catalyst Suspension: Charge the flask with AlCl

    
     (8.67 g)  and DCM (50 mL) . Stir to form a suspension.
    
    • Note: AlCl

      
       does not fully dissolve in DCM.
      
  • Electrophile Activation: Cool the suspension to 0°C (ice bath). Add Ethyl Oxalyl Chloride (6.7 mL) dropwise via the addition funnel over 15 minutes.

    • Observation: The suspension may clarify slightly or change color (yellowish) as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Acylation[6][7]
  • Substrate Addition: Dissolve Thiophene (4.0 mL) in DCM (20 mL) . Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C .

    • Critical Control: The reaction is exothermic.[2][6][7] Rapid addition leads to poly-acylation or tar formation.

  • Reaction Completion: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 80:20). The product spot will be distinct from thiophene.

Phase 3: Quenching & Workup
  • Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing Ice (100 g) and 1M HCl (50 mL) with vigorous stirring.

    • Safety: This step is highly exothermic and evolves HCl gas.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with fresh DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (50 mL)

    • Saturated NaHCO

      
       (50 mL) – Caution: CO
      
      
      evolution
    • Brine (50 mL)

  • Drying & Isolation: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure (Rotavap).
  • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

Solvent & Temperature Selection
SolventTemp RangeProsCons
DCM (Recommended) 0°C – 40°CGood solubility, easy removal, moderate polarity.Low boiling point limits high-temp activation.
1,2-Dichloroethane 0°C – 80°CAllows higher temps for sluggish substrates.Toxic, harder to remove.
Nitrobenzene RT – 100°CHomogeneous reaction (dissolves AlCl

).
High boiling point, difficult workup, oxidizing.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl

or solvent.
Use fresh anhydrous AlCl

(should be yellow/grey powder, not white/clumpy). Dry DCM over CaH

.
Tar/Polymerization Temperature too high during addition.Strictly maintain <5°C during thiophene addition. Dilute thiophene further.
Incomplete Conversion "Catalytic" AlCl

used.[4][6][8]
Ensure AlCl

is in excess (1.2–1.5 eq). The product poisons the catalyst.
Positional Isomers High reaction temperature.[5]Keep reaction at 0°C–RT. Avoid reflux unless absolutely necessary.

References

  • Kalinin, V. N. (2004). Synthetic approaches to thiophene derivatives for pharmaceutical applications. Russian Chemical Reviews.

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic explanation of C2 vs C3 selectivity).

  • Organic Syntheses. Friedel-Crafts Acylation Protocols. (General procedural grounding).

  • BenchChem. (2025).[9] Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 3-Bromothiophene Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 3-bromothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on this versatile heterocyclic building block. Here, we will dissect the common regioselectivity issues encountered during acylation reactions, providing not only troubleshooting solutions but also the underlying mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the acylation of 3-bromothiophene, providing a solid foundation for understanding the system's behavior.

Question 1: Why does the standard Friedel-Crafts acylation of 3-bromothiophene yield a mixture of 2-acyl and 5-acyl isomers?

Answer: This is the most common issue and stems from the inherent electronic nature of the thiophene ring. The reaction proceeds via an electrophilic aromatic substitution, where the stability of the carbocation intermediate (the Wheland or sigma-complex) dictates the major product.[1]

  • Electronic Preference of Thiophene: The sulfur atom in the thiophene ring can stabilize a positive charge at the adjacent alpha-positions (C2 and C5) more effectively through resonance than it can for a charge at the beta-positions (C3 and C4). Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in a more stable intermediate.[2][3] In contrast, attack at the C3 position only allows for delocalization across two atoms.[2][3]

  • Influence of the 3-Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group via induction but a weak deactivator. It directs incoming electrophiles to the C2 and C5 positions. The combination of the thiophene ring's natural preference and the directing effect of the bromo group strongly favors acylation at the vacant alpha-positions.

The result is almost always a mixture of 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene, with the former typically being the major product due to steric and electronic factors.

Question 2: What is the typical C2:C5 product ratio, and what factors can I adjust to influence it?

Answer: The ratio of 2-acyl to 5-acyl product is highly dependent on the reaction conditions. While obtaining a pure isomer through classical Friedel-Crafts acylation is challenging, you can influence the ratio by carefully selecting your reagents and parameters.

  • Lewis Acid: The strength of the Lewis acid is a critical factor. Stronger Lewis acids like AlCl₃ often lead to lower selectivity and require colder temperatures to control. Milder Lewis acids such as SnCl₄ or ZnCl₂ can sometimes offer improved selectivity.

  • Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally increases selectivity by favoring the pathway with the lowest activation energy, which often leads to the thermodynamically more stable product.[4]

  • Acylating Agent: The bulkiness of the acylating agent (e.g., comparing acetyl chloride vs. pivaloyl chloride) can influence the regioselectivity, with bulkier groups potentially favoring the less sterically hindered C5 position, although the C2 position often remains dominant.

A summary of how these factors can be tuned is presented in the Troubleshooting Guide below.

Question 3: Is it possible to achieve selective C5-acylation of 3-bromothiophene using a Friedel-Crafts approach?

Answer: Achieving high selectivity for the C5 position on 3-bromothiophene using classical Friedel-Crafts conditions is exceptionally difficult and generally not a recommended strategy. The inherent electronic preference for the C2 position is a significant hurdle to overcome.[1]

However, modern synthetic methods provide a more reliable path to C5-functionalized 3-bromothiophenes. These strategies often involve a "blocking group" approach. For instance, starting with 2,3-dibromothiophene, the C2-bromo atom effectively blocks that position, directing the acylation exclusively to the C5 position. The C2-bromo group can then be selectively removed in a subsequent step. Palladium-catalyzed direct arylation methods have also been developed where a bromo-substituent at C2 acts as a blocking group, enabling regioselective C5-arylation.[5][6]

Mechanistic Overview: C2 vs. C5 Acylation

The preference for C2 acylation can be visualized by comparing the resonance contributors of the Wheland intermediates formed during the reaction.

G Mechanism: C2 vs. C5 Attack on 3-Bromothiophene cluster_start Reactants cluster_c2 Pathway 1: Attack at C2 (Favored) cluster_c5 Pathway 2: Attack at C5 (Disfavored) Thiophene 3-Bromothiophene C2_Intermediate C2 Wheland Intermediate (More Stable) Thiophene->C2_Intermediate + RCO+ C5_Intermediate C5 Wheland Intermediate (Less Stable) Thiophene->C5_Intermediate + RCO+ Acylium Acylium Ion (RCO+) C2_Res1 Resonance Form 1 C2_Intermediate->C2_Res1 Resonance Product_C2 2-Acyl-3-bromothiophene (Major Product) C2_Intermediate->Product_C2 - H+ C2_Res2 Resonance Form 2 C2_Res1->C2_Res2 C2_Res3 Resonance Form 3 (Charge on Sulfur) C2_Res2->C2_Res3 C5_Res1 Resonance Form 1 C5_Intermediate->C5_Res1 Resonance Product_C5 5-Acyl-3-bromothiophene (Minor Product) C5_Intermediate->Product_C5 - H+ C5_Res2 Resonance Form 2 C5_Res1->C5_Res2

Caption: A troubleshooting flowchart for common acylation issues.

Key Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene (Demonstrating Poor Selectivity)

Objective: To perform a standard acylation that illustrates the typical formation of a C2/C5 isomeric mixture.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq).

  • Solvent Addition: Add anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 3-bromothiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. [1]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the 2-acyl:5-acyl isomer ratio. The mixture can be purified by column chromatography, but separation may be challenging.

Protocol 2: Strategic Workflow for Selective C5-Acylation via a Blocking Group Strategy

Objective: To outline a reliable, multi-step strategy to obtain the pure 5-acyl-3-bromothiophene isomer, avoiding the regioselectivity pitfalls of direct acylation.

This approach leverages 2,3-dibromothiophene, where the C2-bromo atom serves as a robust blocking group.

G Start Start: 2,3-Dibromothiophene Step1 Step 1: Friedel-Crafts Acylation (e.g., AcCl, AlCl3) C2 is blocked, forcing reaction at C5. Start->Step1 Intermediate Intermediate: 5-Acyl-2,3-dibromothiophene Step1->Intermediate Step2 Step 2: Selective C2-Debromination (e.g., n-BuLi then H2O quench, or Zn/AcOH) Removes the blocking group. Intermediate->Step2 Product Final Product: 5-Acyl-3-bromothiophene (High Purity) Step2->Product

Caption: Workflow for selective C5-acylation using a C2-bromo blocking group.

This strategic approach, while involving more steps, provides a definitive solution to the regioselectivity problem and delivers the desired isomer with high purity, which is often crucial for subsequent steps in pharmaceutical and materials synthesis. [5][6]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Beilstein Journals. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • PubMed Central. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: Validating Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate Purity & Regiochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 951889-22-8) is a critical thiophene-based intermediate, often utilized in the synthesis of SGLT2 inhibitors and other fused-ring pharmaceuticals.[1] Its structural integrity relies heavily on the precise regiochemistry of the acylation step on the 3-bromothiophene ring.

This guide compares the 1H NMR spectral performance of the target compound against its most common synthetic impurities: the regioisomer (4-bromo isomer) and the unreacted starting material . Unlike HPLC, which separates components based on polarity, 1H NMR provides immediate, definitive structural proof of regioselectivity through spin-spin coupling constants (


-values).

Theoretical vs. Experimental Benchmarking

The Core Challenge: Regioselectivity

During the Friedel-Crafts acylation of 3-bromothiophene, the directing effects of the sulfur atom (directing to C2/C5) and the bromine atom (ortho/para directing) compete.

  • Target (C2-Acylation): Yields the 2,3-disubstituted thiophene.

  • Alternative (C5-Acylation): Yields the 2,4-disubstituted thiophene (often mislabeled as 5-acyl-3-bromo).

Distinguishing these isomers is the primary "performance" metric of the NMR analysis.

Comparative Spectral Data Table

The following table contrasts the diagnostic signals of the target compound against its critical alternatives.

FeatureTarget Compound (2-acyl-3-bromo)Alternative: Regioisomer (2-acyl-4-bromo)Alternative: Starting Material (3-Bromothiophene)
Aromatic Pattern Two Doublets Two Singlets (or fine doublets)Complex Multiplets
Coupling (

)

Hz
(Vicinal)

Hz
(Meta)

,

Hz
H-5 Shift

ppm (d)

ppm (d/s)

ppm (dd)
H-4/H-3 Shift

ppm (d, H-4)

ppm (d/s, H-3)

ppm (dd, H-4)
Side Chain Distinct triplet (

2.[2][3]95)
Distinct triplet (

2.90)
Absent

Critical Insight: The presence of a ~5.5 Hz coupling constant is the "Gold Standard" for validating the target structure. If you observe a coupling < 2.0 Hz, the reaction has produced the unwanted regioisomer.

Detailed Signal Assignment & Mechanism

Aromatic Region (The "Fingerprint")

The thiophene ring protons provide the definitive proof of structure.

  • 
     7.55 ppm (1H, d, 
    
    
    
    Hz, H-5):
    This proton is adjacent to the sulfur and beta to the carbonyl. The downfield shift is driven by the electron-withdrawing nature of the carbonyl group at C2, transmitted through the conjugated double bond system.
  • 
     7.10 ppm (1H, d, 
    
    
    
    Hz, H-4):
    Located beta to the sulfur and adjacent to the bromine. Its shift is less affected by the carbonyl but is distinct from the H-5 signal.
Aliphatic Side Chain (The "Linker")

The 5-oxovalerate chain exhibits a classic splitting pattern for a linear ester.

  • 
     4.12 ppm (2H, q, 
    
    
    
    Hz):
    Ethoxy
    
    
    . Characteristic of ethyl esters.
  • 
     2.95 ppm (2H, t, 
    
    
    
    Hz):
    
    
    -methylene to the ketone. Significantly deshielded by the adjacent carbonyl.
  • 
     2.38 ppm (2H, t, 
    
    
    
    Hz):
    
    
    -methylene to the ester.
  • 
     2.05 ppm (2H, quint, 
    
    
    
    Hz):
    Central methylene (
    
    
    to both carbonyls).
  • 
     1.25 ppm (3H, t, 
    
    
    
    Hz):
    Ethoxy
    
    
    .

Experimental Protocol

Method: High-Resolution 1H NMR

To ensure accurate


-value calculation, a field strength of 

300 MHz is recommended, though 400 MHz is ideal for resolving the aromatic doublets clearly from potential solvent satellites.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the isolated oil/solid in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solution is clear; filter if suspended solids (inorganic salts) are present.
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Relaxation Delay (D1): 1.0 s minimum.

  • Processing:

    • Reference the residual CHCl

      
       peak to 7.26 ppm .
      
    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without broadening the critical coupling patterns.

  • Analysis:

    • Integrate the ethyl quartet at 4.12 ppm (set to 2H) as the internal standard for stoichiometry.

    • Measure the distance (in Hz) between the legs of the aromatic doublets to confirm

      
       Hz.
      

Visualization: Structural Logic & Validation Flow

The following diagram illustrates the structural connectivity and the decision logic used to validate the compound against its isomers.

G Target Target Structure (2-acyl-3-bromo) Spectrum Acquire 1H NMR (CDCl3) Target->Spectrum Expected Isomer Regioisomer (2-acyl-4-bromo) Isomer->Spectrum Impurity CheckAromatic Analyze Aromatic Region (7.0 - 7.6 ppm) Spectrum->CheckAromatic CheckCoupling Measure Coupling Constant (J) CheckAromatic->CheckCoupling Valid VALIDATED J ~ 5.5 Hz (Vicinal) Signals: 2 Doublets CheckCoupling->Valid Large J (H4-H5 interaction) Invalid REJECTED J ~ 1.5 Hz (Meta) Signals: 2 Singlets CheckCoupling->Invalid Small J (H3-H5 interaction)

Caption: Diagnostic workflow distinguishing the target 2,3-substituted thiophene from the 2,4-substituted isomer based on spin-spin coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727721, this compound. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Coupling Constant Library: Thiophene Derivatives. University of Wisconsin-Madison. Retrieved from [Link]

  • SpectraBase. 3-Bromothiophene 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Laboratory Professional

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in chemical principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every step. This guide assumes the user is a trained laboratory professional operating in a facility with an established Environmental Health and Safety (EHS) program.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available in public databases.[1] Therefore, this guide is synthesized from the known hazards of its constituent chemical classes: halogenated organic compounds and thiophene derivatives.[2][3][4][5] It is imperative that you consult the manufacturer-provided SDS for your specific material and defer to your institution's EHS department for ultimate guidance.

Hazard Profile and Risk Assessment

This compound is a complex organic molecule. Its hazard profile is dictated by the bromine atom (making it a halogenated organic) and the thienyl group. Halogenated organic compounds require specific disposal pathways, often incineration at regulated facilities, due to the potential to form hazardous byproducts if not handled correctly.[6][7] Thiophene-based compounds can present inhalation and contact hazards.[2][4]

Based on analogous compounds like Ethyl 5-bromovalerate and various brominated thiophenes, a conservative risk assessment suggests the following potential hazards.[3][5][8]

Hazard CategoryPotential RiskRationale & Causality
Skin Corrosion/Irritation Causes skin irritation.Brominated organic esters are known skin irritants.[3][8] Prolonged contact can defat the skin, leading to dermatitis.
Eye Damage/Irritation Causes serious eye irritation.Direct contact with organic esters can cause significant irritation.[3][8]
Respiratory Irritation May cause respiratory tract irritation.Volatile organic compounds, especially those containing sulfur like thiophene, can irritate the respiratory system upon inhalation.[2][4]
Environmental Hazard Potential for environmental persistence.Halogenated organic compounds can be persistent in the environment; therefore, drain disposal is strictly prohibited.[9][10]

Pre-Disposal Preparations: Personal Protective Equipment (PPE)

Before handling the waste material, ensure the following PPE is worn to mitigate the risks identified above. The selection of appropriate PPE is the first line of defense in a self-validating safety protocol.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[10]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and contamination.[11]

  • Respiratory Protection: If handling large quantities or if an aerosol may be generated, use a respirator with an appropriate organic vapor cartridge in a well-ventilated area or fume hood.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is proper segregation at the point of generation.[14] This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Classify this compound waste as Halogenated Organic Waste .[6]

  • Causality: This compound contains bromine. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as halogenated waste requires specialized incineration to prevent the formation of dioxins and other persistent pollutants.[15] Do not mix this waste with aqueous solutions, strong acids/bases, or oxidizers.[6][15]

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste containment system is paramount to preventing leaks and exposure.

  • Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[14][16] The container must be in good condition, free of cracks or defects.[9]

  • Causality: The container must be non-reactive with the waste material to prevent degradation and potential leakage. A sealed cap is required at all times, except when adding waste, to prevent the release of volatile organic vapors into the laboratory atmosphere.[9][17]

Step 3: Proper Waste Labeling

Clear and accurate labeling is a strict EPA requirement and essential for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.[18][19]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[9][17] The label must include:

    • The words "Hazardous Waste" .[19]

    • The full, unabbreviated chemical name: "Waste this compound" .[9]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., "Irritant").[19]

  • Causality: Federal and state regulations mandate that hazardous waste is clearly identified from the moment of generation.[18] This "cradle-to-grave" tracking ensures the waste is managed safely throughout its lifecycle.[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14][18] If the waste is flammable, it should be stored in a flammable storage cabinet.[19]

  • Causality: The SAA concept allows for the safe, short-term accumulation of waste without requiring a full-scale storage permit.[19] Keeping the container at the point of generation minimizes the risks associated with transporting hazardous materials within the facility.[18] Regulations limit the volume of waste (typically 55 gallons total) and the time it can be stored in an SAA.[14][17]

Step 5: Arranging for Waste Disposal

Laboratory personnel are responsible for initiating the final disposal process through their institution.

  • Action: Once the container is full or you have finished the experimental series generating this waste, complete the date on the hazardous waste tag.[17] Submit a chemical waste collection request to your facility's EHS or equivalent department. Do not transport the waste yourself.[17]

  • Causality: The EHS department is trained and equipped to handle the consolidation and transfer of hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final steps of the "cradle-to-grave" process are handled in compliance with all regulations.[12][20]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from the point of generation to the final handoff for disposal.

G cluster_0 In the Laboratory cluster_1 Facility Operations A Step 1: Generation & Segregation Classify as Halogenated Organic Waste B Step 2: Container Selection Use sealed, compatible container A->B C Step 3: Labeling Affix 'Hazardous Waste' tag with full chemical name B->C D Step 4: Accumulation Store in designated Satellite Accumulation Area (SAA) C->D E Step 5: Request Pickup Submit collection form to EHS D->E Container is Full F EHS Collection Trained personnel retrieve waste from lab E->F G Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) F->G caption Figure 1. Disposal Workflow for this compound.

Caption: Figure 1. Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number.[9]

  • Cleanup: Wear your full PPE. Use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain and absorb the liquid. Place the contaminated absorbent material into a sealed, compatible container.[9][10]

  • Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material, and manage it through the same disposal pathway described above.[17]

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Ethyl 5-bromovalerate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

  • Princeton University, EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.